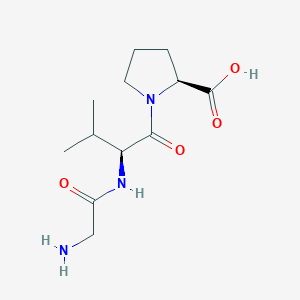
L-Proline, glycyl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, glycyl-L-valyl- is a tripeptide composed of the amino acids L-proline, glycine, and L-valine. Tripeptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (L-proline) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers being used to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, glycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and properties.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Proline, glycyl-L-valyl- has various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: It is used in the development of peptide-based products, such as cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Proline, glycyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with angiotensin-converting enzyme inhibitory activity.
Glycyl-L-proline: A dipeptide with different properties and applications.
Uniqueness
L-Proline, glycyl-L-valyl- is unique due to its specific sequence of amino acids, which gives it distinct properties and potential applications. Its combination of L-proline, glycine, and L-valine allows it to interact with different molecular targets and exhibit unique biological activities.
Propiedades
Número CAS |
58872-43-8 |
|---|---|
Fórmula molecular |
C12H21N3O4 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |
Clave InChI |
YGHSQRJSHKYUJY-WPRPVWTQSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
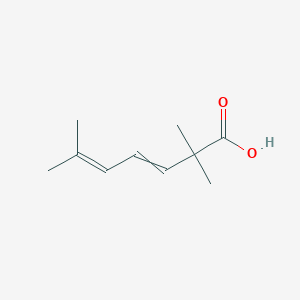
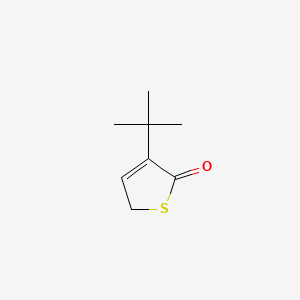
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
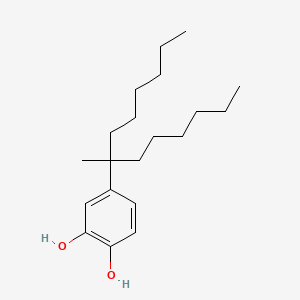
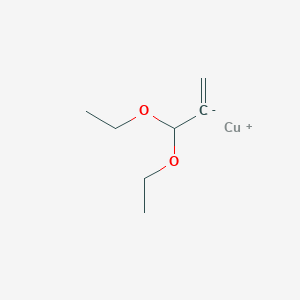
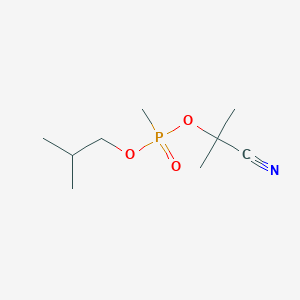
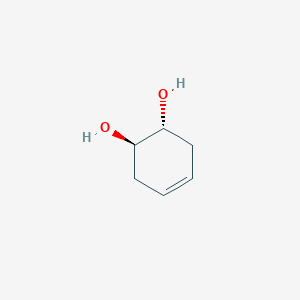
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

